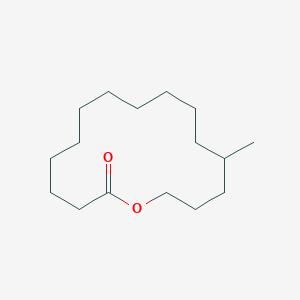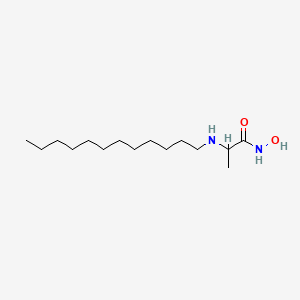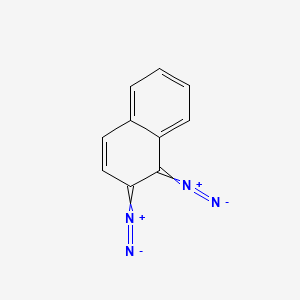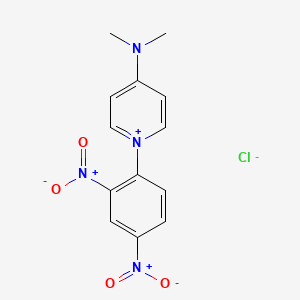
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a dimethylamino group and a dinitrophenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride typically involves the reaction of 4-(dimethylamino)pyridine with 2,4-dinitrochlorobenzene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them into amino groups under the influence of reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to amino-substituted pyridinium compounds.
Substitution: Formation of various substituted pyridinium salts depending on the nucleophile used.
科学研究应用
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments, owing to its vibrant color and stability.
作用机制
The mechanism of action of 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride involves its interaction with molecular targets through various pathways:
Molecular Targets:
Pathways Involved: The electronic properties of the compound allow it to participate in electron transfer reactions, making it useful in studies related to redox biology and photochemistry.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)pyridine: Shares the dimethylamino group but lacks the dinitrophenyl substitution.
2,4-Dinitrophenylhydrazine: Contains the dinitrophenyl group but differs in the rest of the structure.
N-Methylpyridinium chloride: Similar pyridinium core but with different substituents.
Uniqueness
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride stands out due to its combination of a dimethylamino group and a dinitrophenyl group on a pyridinium core. This unique structure imparts distinct electronic and chemical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
110465-52-6 |
|---|---|
分子式 |
C13H13ClN4O4 |
分子量 |
324.72 g/mol |
IUPAC 名称 |
1-(2,4-dinitrophenyl)-N,N-dimethylpyridin-1-ium-4-amine;chloride |
InChI |
InChI=1S/C13H13N4O4.ClH/c1-14(2)10-5-7-15(8-6-10)12-4-3-11(16(18)19)9-13(12)17(20)21;/h3-9H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
CZJHQCIINFVVPU-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



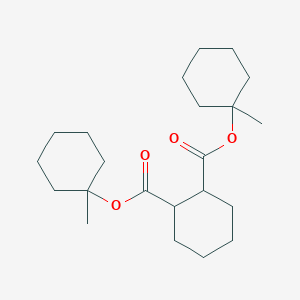
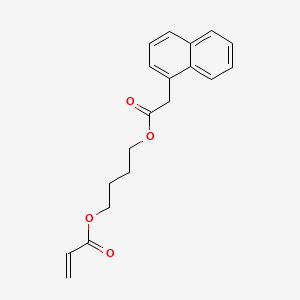
![2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile](/img/structure/B14314181.png)
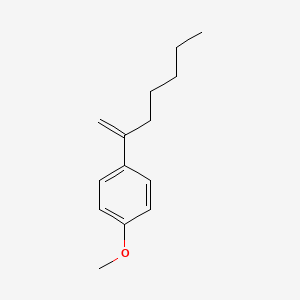
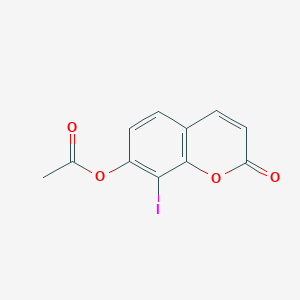
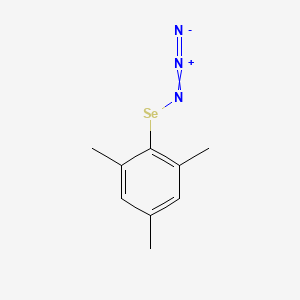

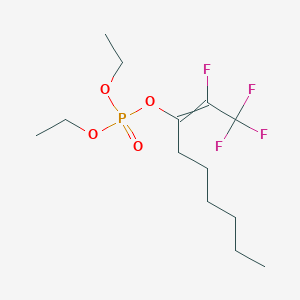
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
